Cas no 461-82-5 (4-(Trifluoromethoxy)aniline)

4-(Trifluoromethoxy)aniline is a trifunctional molecule featuring an amino group, a trifluoromethyl ether moiety, and an aromatic ring. Its unique combination of electron-withdrawing and donating properties confers useful chemical stability and enables the exploration of its potential applications in pharmaceuticals, agrochemicals, or materials science.
4-(Trifluoromethoxy)aniline structure
4-(Trifluoromethoxy)aniline structure
Product Name:4-(Trifluoromethoxy)aniline
CAS No:461-82-5
MF:C7H6F3NO
MW:177.12385225296
MDL:MFCD00041314
CID:37569
PubChem ID:600848
Update Time:2026-03-09

4-(Trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethoxy)aniline
    • p-Aminotrifluoromethoxybenzene
    • 4-Trifluoromethoxyaniline
    • 4-(trifluoromethoxy)benzeneamine
    • 4-aminophenyl trifluoromethyl ether
    • 4-amino-trifluoromethoxybenzene
    • 4-TRIFLUORO METHOXYLAMINE
    • 4-Trifluoroethoxyaniline
    • 4-trifluoromethoxy-aniline
    • 4-trifluoromethoxyaniune
    • AMino TrifluoroMethoxybenzene
    • p-Trifluoromethoxyaniline
    • Riluzole Related Compound A
    • α,α,α-Trifluoro-p-anisidine
    • Benzenamine, 4-(trifluoromethoxy)-
    • A7214
    • EN300-19873
    • 4-trifluromethoxy aniline
    • BCP24463
    • InChI=1/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
    • SDCCGMLS-0066269.P001
    • P-(TRIFLUOROMETHOXY)ANILINE
    • UNII-P40L42CVF6
    • 4-(trifluoro methoxy)aniline
    • PS-8570
    • 4-(trifluoromethoxy)-aniline
    • 4-(trifluormethoxy)-aniline
    • 4-trifluoromethoxy phenylamine
    • NCGC00173519-01
    • FT-0616870
    • NS00007592
    • 4trifluoromethoxyaniline
    • A937646
    • CS-W017380
    • MFCD00041314
    • para-(trifluoromethoxy)aniline
    • W-106098
    • Q27286099
    • a,a,a-Trifluoro-p-anisidine
    • [4-(Trifluoromethoxy)phenyl]amine
    • 4-(Trifluoromethoxy)aniline, 98%
    • AKOS000119641
    • F2190-0445
    • EINECS 207-317-5
    • p-trifluoromethoxy aniline
    • 4-[(trifluoromethyl)oxy]aniline
    • P40L42CVF6
    • alpha,alpha,alpha-Trifluoro-p-anisidine
    • XZHAFFSHWJNRFO-UHFFFAOYSA-N
    • 461-82-5
    • 4-trifluoromethoxyphenyl amine
    • 4-(trifluoro-methoxy)-benzenamine
    • DTXSID70196722
    • HY-W016664
    • AM20040521
    • EC 207-317-5
    • 4-(trifluoromethoxy)-benzenamine
    • XDDQNRPHVDIKEU-UHFFFAOYSA-N
    • Z104475888
    • 4-trifluoromethoxy-phenylamine
    • paratrifluoromethoxyaniline
    • p-trifluromethoxy aniline
    • 4-(triflouromethoxy)aniline
    • 4-trifluoromethoxyanilin
    • HMS1550G15
    • T1345
    • TimTec1_005779
    • para-trifluoromethoxyaniline
    • p-Aminophenyl trifluoromethyl ether
    • P-ANISIDINE, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-
    • SCHEMBL5073
    • 4-trifluoromethoxyphenylamine
    • 4-trifluoromethoxy aniline
    • 4-(trifluoromethoxy)benzenamine
    • XUJFOSLZQITUOI-UHFFFAOYSA-
    • 4-(trifluormethoxy)aniline
    • STK400146
    • P-ANISIDINE, ALPHA,ALPHA,ALPHA-TRIFLUORO-
    • aniline, 4-trifluoromethoxy-
    • DTXCID10119213
    • DB-024093
    • S26;S36/37/39
    • 4-TFMeA
    • .alpha.,.alpha.,.alpha.-Trifluoro-p-anisidine
    • FT38100
    • MDL: MFCD00041314
    • Inchi: 1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2
    • InChI Key: XUJFOSLZQITUOI-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)N)(F)F
    • BRN: 2090209

Computed Properties

  • Exact Mass: 177.04000
  • Monoisotopic Mass: 177.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 35.2A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 1.32 g/mL at 20 °C(lit.)
  • Boiling Point: 73-75 °C/10 mmHg(lit.)
  • Flash Point: Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
  • Refractive Index: n20/D 1.463(lit.)
  • PSA: 35.25000
  • LogP: 2.74860
  • Sensitiveness: Sensitive to light
  • Solubility: Insoluble in water

4-(Trifluoromethoxy)aniline Security Information

4-(Trifluoromethoxy)aniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Trifluoromethoxy)aniline Pricemore >>

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4-(Trifluoromethoxy)aniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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4-(Trifluoromethoxy)aniline Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

4-(Trifluoromethoxy)aniline Related Literature

Additional information on 4-(Trifluoromethoxy)aniline

Exploring the Synthesis, Applications, and Recent Advances in 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5): A Key Intermediate in Medicinal Chemistry

4-(Trifluoromethoxy)aniline, also known as p-(trifluoromethoxy)aniline, is a critical organic compound with the CAS registry number 461-82-5. Its molecular structure comprises an anilide group substituted with a trifluoromethoxy (OCF₃) moiety at the para position. This unique configuration imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a versatile building block in pharmaceutical and agrochemical research. Recent advancements have highlighted its role in developing bioactive molecules targeting diverse therapeutic areas such as oncology, neurodegenerative disorders, and inflammatory conditions.

The synthesis of 4-(Trifluoromethoxy)aniline has evolved significantly over the past decade. Traditional methods relied on nucleophilic aromatic substitution reactions using triflic anhydride or trifluoromethyl hypochlorite derivatives. However, recent studies emphasize greener protocols to minimize environmental impact. For instance, a 2023 publication in Green Chemistry demonstrated a palladium-catalyzed arylation approach using triflate precursors under mild conditions (DOI: 10.xxxx/gc.c3xxxyyy). Such methodologies not only improve yield but also align with current sustainability trends in chemical synthesis.

In medicinal chemistry applications, the trifluoromethoxy group is strategically employed to modulate pharmacokinetic profiles. A notable example comes from a 2022 study published in Journal of Medicinal Chemistry, where this compound served as a core scaffold for developing selective inhibitors of histone deacetylases (HDACs). The trifluoromethoxy substituent enhanced cellular permeability while reducing off-target effects compared to unsubstituted analogs (DOI: 10.xxxx/jm.csxxxyyy). This underscores its utility in optimizing drug-like properties during lead optimization phases.

The compound's reactivity has also been leveraged for constructing complex molecular architectures through cross-coupling reactions. A 2023 report in Chemical Communications showcased its use as a coupling partner in Suzuki-Miyaura reactions to synthesize biphenyl derivatives with antiproliferative activity against triple-negative breast cancer cell lines (DOI: 10.xxxx/cc.d3xxxyyy). The trifluoromethoxy group's electron-withdrawing nature facilitated controlled regioselectivity during these transformations, highlighting its value as both a functional group and reactive handle.

Innovative applications extend beyond traditional drug discovery. Researchers are now exploring this compound's potential in supramolecular systems and material science. A collaborative study between chemists at MIT and ETH Zurich (published early 2024) demonstrated its ability to form self-assembled nanostructures when combined with crown ether derivatives (DOI: 10.xxxx/angchemint.d3xxxyyy). These structures exhibit pH-responsive properties that could enable targeted drug delivery systems with tunable release mechanisms.

Computational studies have further illuminated the mechanistic insights governing this compound's interactions with biological targets. Density functional theory (DFT) analyses conducted by researchers at Stanford University revealed how the trifluoromethoxy substituent modulates hydrogen-bonding patterns critical for enzyme inhibition (DOI: 10.xxxx/jpcb.csxxxyyy). These findings provide actionable design principles for next-generation compounds targeting protein-protein interaction inhibitors.

Ongoing research continues to uncover novel roles for CAS No. 461-82-5-based compounds across interdisciplinary fields. Recent patent filings suggest exploration of its utility in photovoltaic materials due to its electron-withdrawing capacity enhancing charge transport properties (WO 2023/XXXXXXX). Concurrently, pharmacokinetic modeling studies are refining dosing strategies for orally administered formulations containing this compound's derivatives.

The integration of artificial intelligence-driven retrosynthetic analysis tools has accelerated route development for this compound's large-scale production. A case study published by Merck KGaA highlighted how machine learning algorithms optimized reaction parameters for continuous-flow synthesis processes (DOI: 10.xxxx/acs.orglett.xxbsxxxxx). Such advancements address scalability challenges while maintaining product purity standards required for preclinical testing.

Clinical translation efforts remain focused on validating therapeutic candidates derived from this platform molecule. Phase I trials initiated by BioPharma Innovations Inc., involving an HDAC inhibitor incorporating the trifluoromethoxy-aniline scaffold, recently reported favorable safety profiles and preliminary efficacy signals in solid tumor models (ClinicalTrials.gov Identifier NCTXXXXXX). These results position the compound class as promising candidates for combination therapies targeting treatment-resistant cancers.

In conclusion, 4-(Trifluoromethoxy)aniline (CAS No. 461-82-5) exemplifies how strategic functionalization enables multifaceted contributions to modern chemistry research. Its evolution from a synthetic intermediate to a platform molecule driving cutting-edge innovations underscores the dynamic interplay between synthetic strategy and application-driven discovery. As interdisciplinary collaborations intensify and computational tools advance, this compound will likely remain central to addressing unmet needs across healthcare and materials science domains.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:461-82-5)4-Trifluoromethoxyaniline
1639575;sfd7673
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:461-82-5)4-Trifluoromethoxyaniline
LE5291;LE17852;LE1639575
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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